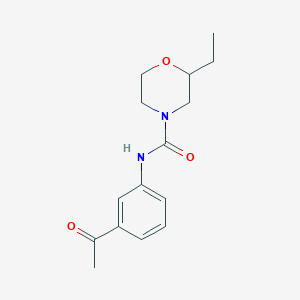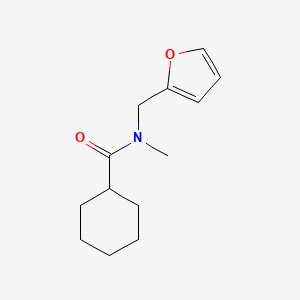
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a derivative of pyridine, which is a heterocyclic compound commonly found in many natural products and synthetic molecules. The chemical structure of DPA consists of a pyridine ring attached to a propanamide group, which makes it a valuable building block for the synthesis of many organic compounds.
Mécanisme D'action
The mechanism of action of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. For example, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme involved in the synthesis of DNA. This inhibition can lead to the depletion of intracellular deoxynucleotide triphosphate pools, which can inhibit the replication of cancer cells and viruses.
Biochemical and Physiological Effects:
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of DNA synthesis. In addition, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been reported to modulate the expression of various genes involved in cell growth and differentiation. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to exhibit anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has several advantages as a research tool, including its high purity, good yield, and ease of synthesis. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide is a versatile building block for the synthesis of many organic compounds. However, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. Moreover, the use of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide in materials science and catalysis is an area of active research. Further studies are needed to elucidate the biological effects of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide can be achieved through several methods, including the reaction of pyridine-3-carboxaldehyde with 2,2-dimethylpropanamine in the presence of a catalyst, such as palladium on carbon. This method yields N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide with high purity and good yield. Other methods, such as the reaction of pyridine with 2,2-dimethylpropanoyl chloride or 2,2-dimethylpropanoic acid, have also been reported.
Applications De Recherche Scientifique
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has been reported that N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)11(14)13(3)8-10-5-4-6-12-7-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECSJWXDBUORRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)

![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)